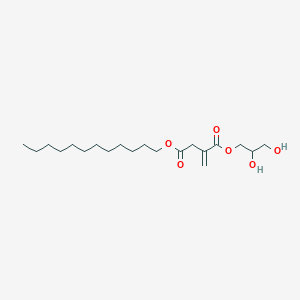

1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylidenebutanedioate

Description

1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylenesuccinate is an organic compound with the molecular formula C20H36O6 It is characterized by the presence of a dihydroxypropyl group, a dodecyl chain, and a methylenesuccinate moiety

Properties

CAS No. |

135585-34-1 |

|---|---|

Molecular Formula |

C20H36O6 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

1-O-(2,3-dihydroxypropyl) 4-O-dodecyl 2-methylidenebutanedioate |

InChI |

InChI=1S/C20H36O6/c1-3-4-5-6-7-8-9-10-11-12-13-25-19(23)14-17(2)20(24)26-16-18(22)15-21/h18,21-22H,2-16H2,1H3 |

InChI Key |

CRNMCVUAFQSNJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CC(=C)C(=O)OCC(CO)O |

Related CAS |

135585-35-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydroxypropyl) 4-dodecyl 2-methylenesuccinate typically involves the esterification of 2,3-dihydroxypropyl alcohol with 4-dodecyl 2-methylenesuccinic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylenesuccinate can undergo various chemical reactions, including:

Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The methylenesuccinate moiety can be reduced to yield saturated succinate derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine or triethylamine.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of saturated alcohols or alkanes.

Substitution: Formation of ethers or esters with varying alkyl or acyl groups.

Scientific Research Applications

1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylenesuccinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a surfactant in biological systems.

Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of specialty chemicals and materials, such as lubricants and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydroxypropyl) 4-dodecyl 2-methylenesuccinate involves its interaction with molecular targets through its functional groups. The dihydroxypropyl group can form hydrogen bonds with biological molecules, while the dodecyl chain can interact with hydrophobic regions. The methylenesuccinate moiety can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

1-(2,3-Dihydroxypropyl) 4-dodecyl succinate: Lacks the methylene group, resulting in different reactivity.

1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylsuccinate: Contains a methyl group instead of a methylene group, affecting its chemical properties.

1-(2,3-Dihydroxypropyl) 4-dodecyl 2-ethylsuccinate: Contains an ethyl group, leading to variations in its physical and chemical behavior.

Uniqueness

1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylenesuccinate is unique due to the presence of the methylenesuccinate moiety, which imparts distinct reactivity and potential applications compared to its analogs. The combination of hydrophilic and hydrophobic regions in its structure also enhances its versatility in various fields.

Biological Activity

1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylidenebutanedioate is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial and antiproliferative effects, as well as its interactions with biological systems.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dodecyl chain and hydroxyl groups, which may contribute to its biological activity. Understanding the chemical properties is crucial as they influence the compound's solubility, stability, and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of fatty acids and diols can inhibit the growth of various pathogenic bacteria.

- Case Study : A related compound, 2,3-Dihydroxypropyl dodecanoate, demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the range of 62.5 to 78.12 µg/mL .

Antiproliferative Effects

The antiproliferative activity of compounds containing hydroxyl groups has been documented in various studies. These compounds can affect cancer cell lines by inducing apoptosis or inhibiting cell division.

- Research Findings : In vitro assays on similar compounds have shown promising results against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth .

The mechanisms through which 1-(2,3-Dihydroxypropyl) 4-dodecyl 2-methylidenebutanedioate exerts its biological effects likely involve:

- Membrane Disruption : The hydrophobic dodecyl chain may integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Hydroxyl groups can participate in hydrogen bonding with active sites of enzymes, potentially inhibiting their activity.

Comparative Analysis

To better understand the biological activity of this compound, a comparison table is provided below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.